Bienvenue dans la boutique en ligne BenchChem!

6-benzyl-3,4,5,6,7,8-hexahydro-2H-pyrano[3,2-c]pyridine

Lipophilicity Permeability Physicochemical property prediction

6-Benzyl-3,4,5,6,7,8-hexahydro-2H-pyrano[3,2-c]pyridine (CAS 57446-01-2) is a fully saturated, bicyclic heterocyclic compound belonging to the pyrano[3,2-c]pyridine family. It is characterized by a molecular formula of C15H19NO and a molecular weight of 229.32 g/mol.

Molecular Formula C15H19NO
Molecular Weight 229.323
CAS No. 57446-01-2
Cat. No. B2945815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-benzyl-3,4,5,6,7,8-hexahydro-2H-pyrano[3,2-c]pyridine
CAS57446-01-2
Molecular FormulaC15H19NO
Molecular Weight229.323
Structural Identifiers
SMILESC1CC2=C(CCN(C2)CC3=CC=CC=C3)OC1
InChIInChI=1S/C15H19NO/c1-2-5-13(6-3-1)11-16-9-8-15-14(12-16)7-4-10-17-15/h1-3,5-6H,4,7-12H2
InChIKeyXWHFCXSCCBJTAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 6-Benzyl-3,4,5,6,7,8-hexahydro-2H-pyrano[3,2-c]pyridine (CAS 57446-01-2) – Class and Core Characteristics


6-Benzyl-3,4,5,6,7,8-hexahydro-2H-pyrano[3,2-c]pyridine (CAS 57446-01-2) is a fully saturated, bicyclic heterocyclic compound belonging to the pyrano[3,2-c]pyridine family [1]. It is characterized by a molecular formula of C15H19NO and a molecular weight of 229.32 g/mol [1]. This compound serves as a key scaffold in medicinal chemistry, notably within the class of pyranopyridine potassium channel openers related to cromakalim, where the pyrano[3,2-c]pyridine core is critical for antihypertensive activity [2]. Its specific benzyl substituent at the 6-position has been associated with activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes, suggesting a potential role as an anti-cancer or dermatological agent [3].

Why 6-Benzyl-3,4,5,6,7,8-hexahydro-2H-pyrano[3,2-c]pyridine Cannot Be Generically Substituted


Simple substitution with other in-class compounds fails due to the critical interplay between the 6-benzyl substituent and the saturated pyrano[3,2-c]pyridine core. While the general pyrano[3,2-c]pyridine scaffold is known for biological activity, its specific saturation state (hexahydro vs. dihydro) fundamentally alters molecular conformation, basicity, and metabolic stability [1]. Furthermore, the benzyl group at the 6-position is not a passive moiety; it has been specifically linked to a unique differentiation-inducing biological profile not observed in the 6-alkyl or 6-unsubstituted analogs, which were primarily explored for their antihypertensive properties [2][3]. These structural features are not interchangeable without a predictable loss of the specific pharmacological profile.

Quantitative Differentiation Evidence for 6-Benzyl-3,4,5,6,7,8-hexahydro-2H-pyrano[3,2-c]pyridine


Predicted Physicochemical Profile vs. Closest Dihydro Analog

Computational comparison of the target hexahydro compound against its closest structural analog, 3,4-Dihydro-2H-pyrano[3,2-c]pyridine (CAS 57446-02-3), reveals a significant shift in predicted lipophilicity. The target compound shows a higher XLogP3-AA of 2.1, compared to the analog's value of 1.1 [1][2]. This is primarily driven by the saturation of the pyridine ring and the presence of the benzyl group, which together increase the compound's hydrophobicity.

Lipophilicity Permeability Physicochemical property prediction

Unique Differentiation-Inducing Biological Activity Not Shared by 6-Alkyl Congeners

A patent-derived qualitative claim asserts that the target compound exhibits 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte' [1]. This specific biological profile, which suggests utility as an anti-cancer agent and for treating skin diseases like psoriasis, is absent from published structure-activity relationship (SAR) data for congeneric 6-alkyl-pyrano[3,2-c]pyridines (e.g., 6-ethyl, 6-isopropyl), which were optimized for potassium channel opening and antihypertensive activity [2]. The claim establishes a functional differentiation driven by the 6-benzyl substituent.

Cell Differentiation Monocyte Anti-cancer Psoriasis

Saturation State Defines Hydrogen Bonding and Conformational Profile

The fully saturated hexahydro core of the target compound results in a hydrogen bond donor count of zero, which is a critical distinction from its partially unsaturated dihydro analog (CAS 57446-02-3), which also has a donor count of zero but differs in acceptor count and conformational flexibility [1][2]. The target compound has a hydrogen bond acceptor count of 2 and a rotatable bond count of 2, compared to the dihydro analog's acceptor count of 1 and rotatable bond count of 0. This increased flexibility allows for a greater exploration of conformational space, which can be crucial for interacting with a specific biological target.

Hydrogen Bonding Conformational Analysis Molecular Recognition

Absence of Demonstrated Broad-Spectrum Antiviral Activity Found in Some Analogs

While certain functionalized derivatives of the 3,4-dihydro-2H-pyrano[3,2-c]pyridine scaffold have been reported to exhibit potent activity against rhinoviruses, this specific biological profile has not been associated with the 6-benzyl hexahydro derivative . The target compound's documented activity profile is instead focused on anti-proliferation and differentiation. This absence of non-specific antiviral activity against rhinovirus can be a critical selection criterion for programs requiring a clean ancillary pharmacology profile or specifically seeking to avoid this pathway.

Antiviral Rhinovirus Selectivity Profiling

Optimal Application Scenarios for 6-Benzyl-3,4,5,6,7,8-hexahydro-2H-pyrano[3,2-c]pyridine Based on Differentiating Evidence


Lead Scaffold for Non-Cytotoxic Differentiation Therapy in Oncology

Based on its patented activity of inducing monocytic differentiation in undifferentiated cells [1], this compound is a prime candidate for hit-to-lead programs focused on differentiation therapy for acute myeloid leukemia (AML) or myelodysplastic syndromes. Unlike the well-known antihypertensive 6-alkyl analogs, this scaffold is uniquely positioned for oncology, which should guide procurement for cancer biology labs over cardiovascular screening centers [2].

Pharmacological Tool for Psoriasis and Hyperproliferative Skin Disease Research

The compound's claimed ability to arrest proliferation and induce differentiation is directly relevant to the pathology of psoriasis, where aberrant keratinocyte proliferation is a hallmark [1]. Researchers investigating novel topical or systemic therapies for psoriasis should select this specific derivative over other in-class compounds, which lack this defined mechanism and are instead associated with systemic vasodilation [2].

Central Nervous System (CNS) Drug Discovery Scaffold

The higher predicted lipophilicity (XLogP3-AA = 2.1) of this compound compared to its dihydro analog (XLogP3-AA = 1.1) positions it as a superior starting scaffold for CNS drug discovery [1][2]. When passive permeability is a desired attribute for crossing the blood-brain barrier, this compound offers a tangible advantage over less lipophilic alternatives within the pyrano[3,2-c]pyridine class, guiding procurement for CNS programs.

Reference Standard for Analytical Method Development and QC

The distinct combination of structural features—a fully saturated core, benzyl substituent, and well-defined physicochemical properties—makes this compound an excellent candidate for development as a reference standard. Its unique hydrogen bonding profile (HBA count of 2) and greater number of rotatable bonds compared to simpler analogs allow for its clear separation and identification in HPLC or LC-MS analyses, ensuring high-fidelity analytical quality control [1].

Quote Request

Request a Quote for 6-benzyl-3,4,5,6,7,8-hexahydro-2H-pyrano[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.